molecular formula C15H22N2 B2747372 N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 940196-88-3

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No. B2747372
CAS RN: 940196-88-3
M. Wt: 230.355
InChI Key: WNQLEIVPEWRPDL-UHFFFAOYSA-N
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Description

“N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is a chemical compound . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of this compound, is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The synthesis of compounds similar to “N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” has been a topic of research . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular formula of “N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is C15H22N2 . Its molecular weight is 230.35 . More detailed information about its structure can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” are not fully detailed in the retrieved sources. The compound’s molecular weight is 230.35 , but other properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis of Tropane Alkaloids

Tropane alkaloids: are a class of chemicals derived from plants that have significant pharmacological effects. The compound serves as a precursor in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the structure of tropane alkaloids . These alkaloids have a wide array of biological activities and are used in medications that treat conditions such as motion sickness, Parkinson’s disease, and irritable bowel syndrome.

Asymmetric Reductive Amination

In the field of organic synthesis, asymmetric reductive amination is a key step in producing chiral amines, which are prevalent in many pharmaceuticals. The compound can be used as a secondary amine source in this process to create tertiary chiral amines . This method is particularly valuable as it offers a more concise and scalable approach to synthesizing drugs like rivastigmine, which is used to treat dementia in Parkinson’s disease and Alzheimer’s patients.

Cocaine Analog Synthesis

The structure of “N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” is similar to that of certain cocaine analogs, which are substances with effects similar to cocaine. Research into these analogs, such as indatraline and troparil, is important for understanding their pharmacological profiles and potential as new psychoactive substances .

Total Synthesis of Complex Molecules

The compound’s unique bicyclic structure makes it a challenging yet intriguing scaffold for the total synthesis of complex molecules. It has been applied as a key synthetic intermediate in several total syntheses, highlighting its importance in the development of new pharmaceuticals and organic compounds .

Development of Catalytic Methods

“N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine” can be utilized in the development of new catalytic methods. For instance, it can be involved in the synthesis of pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones, which are compounds with potential therapeutic applications .

Photochemical Transformations

The compound is also relevant in the field of photochemistry, where it can be used in palladium-catalyzed reactions of aziridines. These reactions are part of a broader research area focusing on the valorization of biomass-derived compounds through photochemical transformations .

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-12-4-2-3-5-14(12)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQLEIVPEWRPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CN3CCC2CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

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